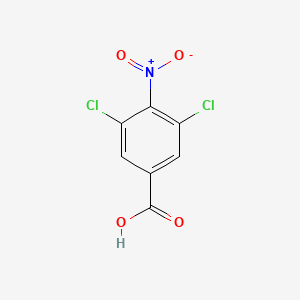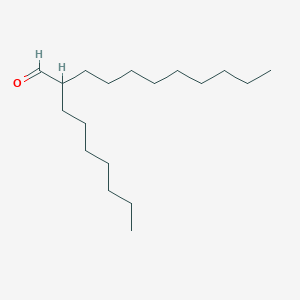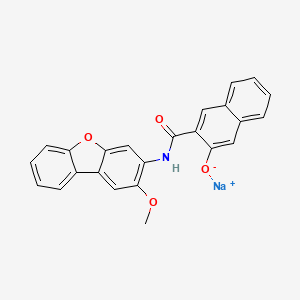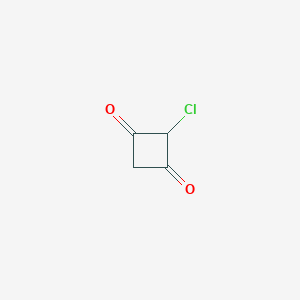
N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted side reactions during synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine typically involves the protection of the amino group of L-valine with the tert-butyloxycarbonyl group. This can be achieved by reacting L-valine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butyloxycarbonyl group into the amino acid . This method allows for efficient and scalable production with high yields.
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like aluminum chloride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Aluminum chloride for selective cleavage.
Major Products Formed
The major product formed from the deprotection reaction is the free amine, which can then be used for further peptide synthesis or other chemical transformations .
Wissenschaftliche Forschungsanwendungen
N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic and nucleophilic conditions but can be removed under acidic conditions . This selective protection allows for the synthesis of peptides and other compounds without unwanted side reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine is unique due to its specific application in peptide synthesis. The Boc group provides stability and ease of removal, making it an ideal protecting group for amino acids. Compared to other similar compounds, it offers a balance of stability and reactivity that is particularly useful in the synthesis of complex peptides and proteins.
Eigenschaften
CAS-Nummer |
66449-57-8 |
|---|---|
Molekularformel |
C14H26N2O5 |
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
2-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H26N2O5/c1-8(2)9(15-12(20)21-13(3,4)5)10(17)16-14(6,7)11(18)19/h8-9H,1-7H3,(H,15,20)(H,16,17)(H,18,19)/t9-/m0/s1 |
InChI-Schlüssel |
FKTNYLPNEDBSBY-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NC(C)(C)C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)(C)C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)



![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)

![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)


